

Application Notes and Protocols for Ladarixin Sodium in In Vivo Mouse Models

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Compound of Interest

Compound Name: Ladarixin sodium

Cat. No.: B1674320

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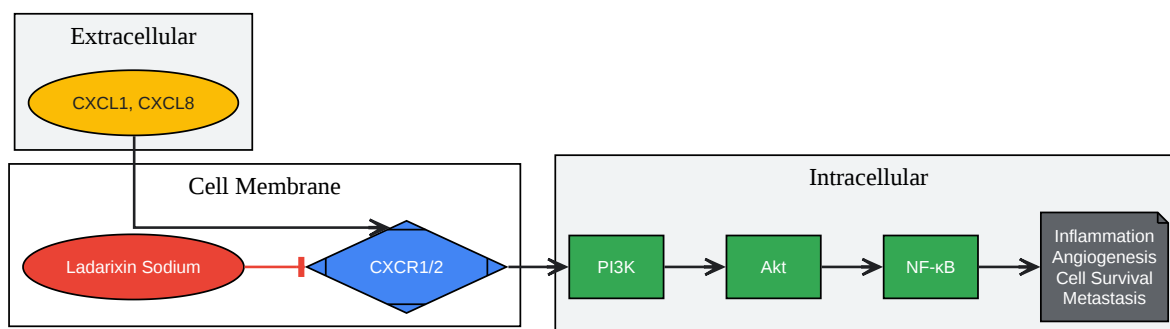
Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ladarixin sodium is a potent and selective dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are key mediators in inflammatory pathways and are implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. By blocking the binding of ligands such as interleukin-8 (IL-8), Ladarixin can effectively modulate downstream signaling pathways, thereby reducing inflammation and associated pathologies. These application notes provide detailed protocols for the in vivo administration of **Ladarixin sodium** in mouse models, along with a summary of reported dosages and their effects in various disease contexts.

Mechanism of Action: CXCR1/2 Signaling Pathway

Ladarixin sodium is a non-competitive allosteric inhibitor of CXCR1 and CXCR2. Upon ligand binding (e.g., CXCL1, CXCL8), these G-protein coupled receptors activate downstream signaling cascades, including the PI3K/Akt and NF- κ B pathways. These pathways play crucial roles in cell survival, proliferation, migration, and inflammation. Ladarixin, by binding to an allosteric site on the receptors, prevents the conformational changes necessary for signal transduction, thereby inhibiting these downstream effects.^[1]



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CXCR1/2 Signaling Pathway Inhibition by Ladarixin

Quantitative Data Summary

The following tables summarize the dosages of **Ladarixin sodium** used in various in vivo mouse models and the observed effects.

Table 1: Ladarixin Sodium Dosage in Oncology Mouse Models

Mouse Model	Cancer Type	Dosage	Administration Route	Treatment Schedule	Key Findings
NCrNU-M nude mice	Melanoma	15 mg/kg	Intraperitoneal (IP)	Daily	Significantly inhibited tumor growth and vascularization. [2]
C57BL/6J mice	Pancreatic Ductal Adenocarcinoma (PDAC)	15 mg/kg	Intraperitoneal (IP)	Daily for 3 weeks	Reduced tumor burden and reverted M2 macrophage polarization. [3]

Table 2: Ladarixin Sodium Dosage in Inflammation and Autoimmune Mouse Models

Mouse Model	Disease Model	Dosage	Administration Route	Treatment Schedule	Key Findings
NOD/Ltj mice	Type 1 Diabetes	15 mg/kg	Oral Gavage	Daily for 14 days	Prevented and reversed diabetes by inhibiting insulinitis.[1]
C57BL/6 mice	Allergic Airway Inflammation	10 mg/kg	Oral Gavage	Daily, 1 hour before challenge	Reduced neutrophilic influx and airway hyperresponsiveness.[3]
BALB/c mice	Bleomycin-induced Pulmonary Fibrosis	10 mg/kg	Oral Gavage	Daily	Decreased neutrophilic inflammation and collagen deposition.

Experimental Protocols

Protocol 1: Preparation of Ladarixin Sodium for In Vivo Administration

Materials:

- **Ladarixin sodium** powder
- Vehicle:
 - For Intraperitoneal (IP) injection: Sterile 0.9% Saline
 - For Oral Gavage: Sterile 0.5% Carboxymethylcellulose (CMC) in water or 0.9% Saline
- Sterile microcentrifuge tubes or vials

- Vortex mixer
- Sonicator (optional, for difficult to dissolve compounds)
- Sterile syringes and needles

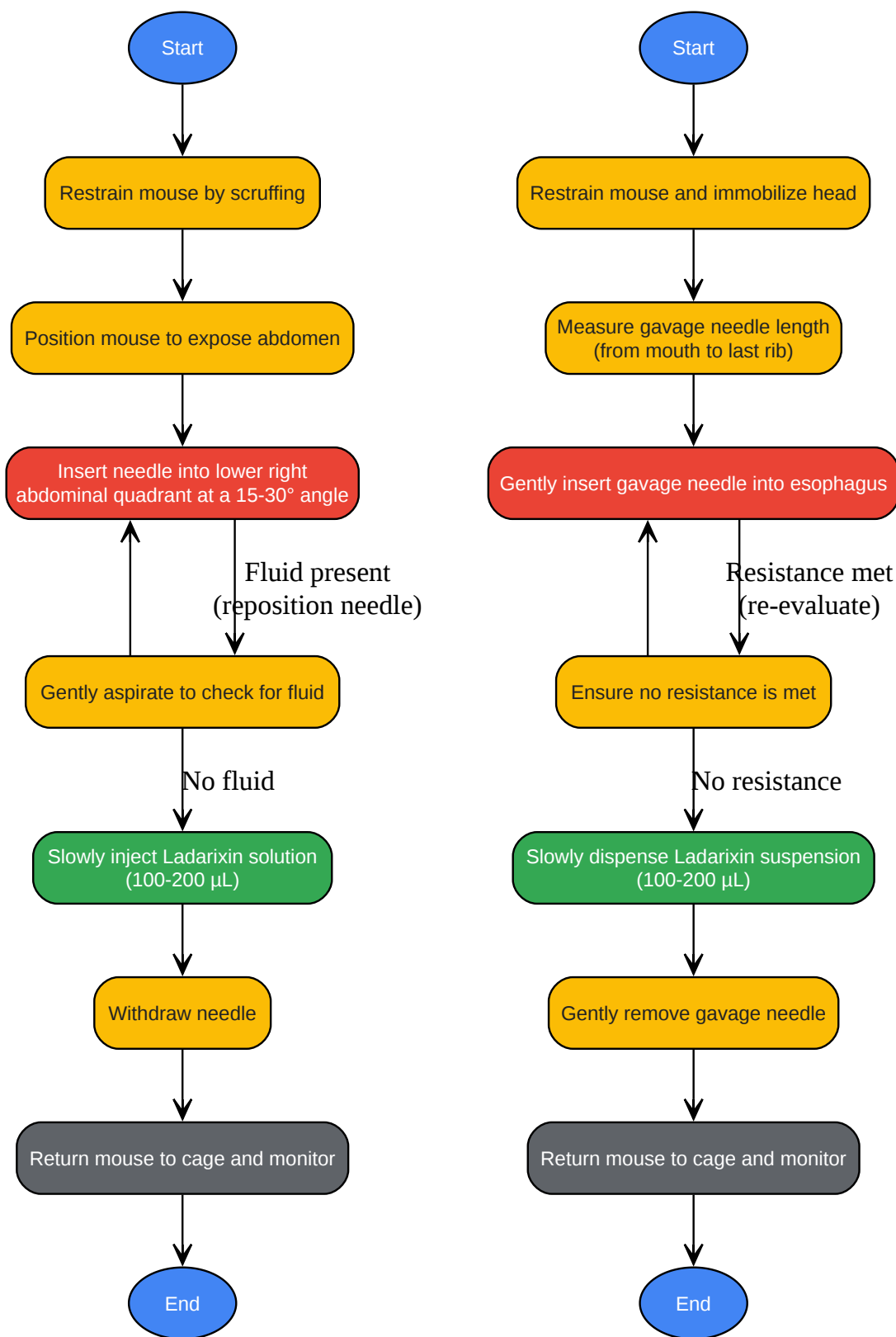
Procedure:

- Calculate the required amount of **Ladarixin sodium**: Based on the desired dose (e.g., 10 or 15 mg/kg) and the average weight of the mice in the cohort, calculate the total amount of **Ladarixin sodium** needed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
- Weigh the **Ladarixin sodium**: Accurately weigh the calculated amount of **Ladarixin sodium** powder using an analytical balance.
- Reconstitution:
 - For IP Injection: Add the appropriate volume of sterile 0.9% saline to the weighed **Ladarixin sodium** to achieve the desired final concentration. Vortex thoroughly until the powder is completely dissolved.
 - For Oral Gavage: Add the appropriate volume of sterile 0.5% CMC or 0.9% saline to the weighed **Ladarixin sodium**. Vortex vigorously to ensure a homogenous suspension. If the compound does not readily dissolve, brief sonication may be applied.
- Final Volume Adjustment: Ensure the final volume of the solution or suspension is adjusted to allow for the administration of a reasonable volume to the mice (typically 100-200 μ L for IP injection and oral gavage).
- Storage: It is recommended to prepare the **Ladarixin sodium** solution or suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex again to ensure homogeneity.

Note on Dose Selection: While the literature reports effective doses of 10 mg/kg and 15 mg/kg, a comprehensive public dose-response study to determine the optimal dose in various models

has not been identified. Researchers should consider piloting a small dose-range study if the specific model has not been previously tested with Ladarixin.

Protocol 2: Administration of Ladarixin Sodium via Intraperitoneal (IP) Injection



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